molecular formula C9H6BrN3O B2996022 6-Bromo-2-(pyridin-2-yl)pyridazin-3(2H)-one CAS No. 2251054-17-6

6-Bromo-2-(pyridin-2-yl)pyridazin-3(2H)-one

Cat. No.: B2996022
CAS No.: 2251054-17-6
M. Wt: 252.071
InChI Key: XQRFXWIPMYXXLI-UHFFFAOYSA-N
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Description

6-Bromo-2-(pyridin-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a bromine atom at the 6th position, a pyridin-2-yl group at the 2nd position, and a pyridazin-3(2H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(pyridin-2-yl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyridine and hydrazine derivatives.

    Cyclization Reaction: The key step involves the cyclization of the hydrazine derivative with 2-bromopyridine under acidic or basic conditions to form the pyridazinone ring.

    Bromination: The final step involves the bromination of the pyridazinone ring at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(pyridin-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The pyridazinone ring can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and bases such as triethylamine (Et3N) are used under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Substituted pyridazinones with various functional groups.

    Oxidation and Reduction: Oxidized or reduced derivatives of the pyridazinone ring.

    Coupling Reactions: Complex heterocyclic compounds with extended conjugation.

Scientific Research Applications

6-Bromo-2-(pyridin-2-yl)pyridazin-3(2H)-one has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(pyridin-2-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the pyridazinone ring can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyridazin-3(2H)-one: Lacks the bromine atom at the 6th position.

    6-Chloro-2-(pyridin-2-yl)pyridazin-3(2H)-one: Contains a chlorine atom instead of bromine.

    6-Methyl-2-(pyridin-2-yl)pyridazin-3(2H)-one: Contains a methyl group instead of bromine.

Uniqueness

6-Bromo-2-(pyridin-2-yl)pyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other similar compounds. This makes it a valuable compound for the synthesis of novel derivatives with potentially enhanced biological and chemical properties.

Properties

IUPAC Name

6-bromo-2-pyridin-2-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-7-4-5-9(14)13(12-7)8-3-1-2-6-11-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRFXWIPMYXXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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